Cas no 1544804-08-1 (1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)

1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a specialized heterocyclic compound featuring a pyrimidine core with functional modifications, including a methylthioethyl group and a nitrile moiety. Its structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of the dioxo-tetrahydropyrimidine scaffold enhances its utility in constructing complex heterocyclic systems, while the carbonitrile group offers versatility for further derivatization. This compound is valued for its potential in medicinal chemistry, where it may serve as a precursor for compounds with targeted biological activity. Its stability and defined reactivity profile make it a practical choice for research and industrial applications.
1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure
1544804-08-1 structure
Product name:1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS No:1544804-08-1
MF:C8H9N3O2S
MW:211.240959882736
CID:5579570

1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarbonitrile, 1,2,3,4-tetrahydro-1-[2-(methylthio)ethyl]-2,4-dioxo-
    • 1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
    • 1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
    • Inchi: 1S/C8H9N3O2S/c1-14-3-2-11-5-6(4-9)7(12)10-8(11)13/h5H,2-3H2,1H3,(H,10,12,13)
    • InChI Key: LGSKBYIYFNJMCY-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CCSC)C=C(C#N)C(=O)N1

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • pka: 7.30±0.10(Predicted)

1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M115981-100mg
1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1
100mg
$ 135.00 2022-06-04
Life Chemicals
F2185-1151-10g
1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1 95%+
10g
$2566.0 2023-09-06
Life Chemicals
F2185-1151-0.5g
1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1 95%+
0.5g
$580.0 2023-09-06
Life Chemicals
F2185-1151-1g
1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1 95%+
1g
$611.0 2023-09-06
Life Chemicals
F2185-1151-0.25g
1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1 95%+
0.25g
$551.0 2023-09-06
Life Chemicals
F2185-1151-5g
1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1 95%+
5g
$1833.0 2023-09-06
Life Chemicals
F2185-1151-2.5g
1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1 95%+
2.5g
$1222.0 2023-09-06
TRC
M115981-500mg
1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1
500mg
$ 570.00 2022-06-04
TRC
M115981-1g
1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
1544804-08-1
1g
$ 865.00 2022-06-04

Additional information on 1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Introduction to Compound with CAS No. 1544804-08-1 and Its Applications in Modern Chemical Biology

Compound with the CAS number 1544804-08-1 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. This compound, formally known as 1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, exhibits a unique structural framework that makes it a promising candidate for various biological and pharmaceutical applications. The molecular architecture of this compound incorporates several key functional groups, including a methylthioethyl moiety, a dioxo group, and a nitrile group, which collectively contribute to its diverse chemical reactivity and biological potential.

The< strong>methylthioethyl group in the compound's structure is particularly noteworthy. This moiety is known for its ability to participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. These properties make it an attractive component for designing molecules that can interact with biological targets in specific ways. Furthermore, the presence of the< strong>dioxo group suggests that the compound may exhibit oxidizing properties, which could be exploited in synthetic chemistry or as a tool in biochemical studies.

The< strong>nitrile group is another critical feature of this compound. Nitriles are versatile functional groups that can undergo a wide range of transformations, including hydrolysis to carboxylic acids, reduction to amides, and cycloaddition reactions. These reactivities make nitriles valuable intermediates in organic synthesis and have been widely used in the development of pharmaceuticals and agrochemicals. In the context of chemical biology, the nitrile group can serve as a handle for further functionalization, allowing researchers to tailor the properties of the compound to specific needs.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing new therapeutic agents. The< strong>tetrahydropyrimidine scaffold is a particularly well-studied class of heterocycles due to its prevalence in biologically active molecules. For instance, tetrahydropyrimidines have been shown to exhibit antimicrobial, antiviral, and anticancer properties. The compound with CAS No. 1544804-08-1 fits into this category and shows promise as a lead structure for further medicinal chemistry optimization.

The synthesis of< strong>1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the methylthioethyl group typically involves thiol-methylation reactions or cross-coupling strategies. The formation of the dioxo group often requires oxidation reactions using appropriate oxidizing agents. Finally, the incorporation of the nitrile group can be achieved through cyanation reactions or other methods that introduce a cyano group into the molecular framework.

In terms of biological activity, preliminary studies on this compound have revealed intriguing properties that warrant further investigation. For example, researchers have observed that derivatives of this molecule can interact with certain enzymes and receptors involved in signal transduction pathways. These interactions may lead to modulation of cellular processes such as proliferation and differentiation. Additionally, the compound has shown potential as an inhibitor of specific enzymes that are overexpressed in cancer cells.

The< strong>methylthioethyl moiety appears to play a crucial role in determining the biological activity of this compound. Studies suggest that this group can enhance binding affinity by forming hydrogen bonds or participating in hydrophobic interactions with target proteins. The< strong>dioxo group may contribute to bioactivity by influencing the electronic properties of the molecule or by serving as a scaffold for further derivatization. The< strong>nitrile group has also been implicated in bioactivity through its ability to engage in multiple types of chemical interactions.

Ongoing research is focused on exploring new synthetic routes to< strong>1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives. One area of interest is the development of more efficient catalytic methods for introducing functional groups into the molecular framework. Another focus is on understanding how structural modifications affect biological activity. By systematically varying different parts of the molecule while keeping others constant, researchers can gain insights into structure-activity relationships (SAR).

The implications of these studies extend beyond academic research into practical applications such as drug development and material science. For instance,< strong>tetrahydropyrimidine-based compounds have been explored for their potential use as ligands in metal-organic frameworks (MOFs) or as precursors for organic electronic materials. The unique combination of functional groups in this compound makes it a versatile building block for designing molecules with tailored properties.

In conclusion,< strong>CAS No. 1544804-08-1 represents an exciting opportunity for researchers interested in chemical biology and drug discovery.< strong>1-(2-(methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile's distinctive structural features offer numerous possibilities for further exploration both in terms of synthesis and biological activity.< strong>Methylthioethyl,< strong>dioxo, and< strong>nitrile groups contribute uniquely to its chemical behavior while providing multiple avenues for functionalization.< strong>Tetrahydropyrimidine scaffolds, known for their biological relevance, make this compound particularly compelling as a starting point for developing new therapeutic agents or advanced materials.

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